N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[2,4-dioxo-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]hexanamide
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Overview
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[2,4-dioxo-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]hexanamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[2,4-dioxo-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]hexanamide involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the preparation of the benzodioxole moiety, followed by the formation of the pyrido[1,2-a]pyrimidin-2-yl group. The final step involves the coupling of these intermediates with the hexanamide chain under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[2,4-dioxo-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[2,4-dioxo-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]hexanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[2,4-dioxo-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]hexanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate
- Ethyl acetoacetate
Uniqueness
N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[2,4-dioxo-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]hexanamide stands out due to its unique combination of functional groups and structural complexity. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C29H27N5O6S |
---|---|
Molecular Weight |
573.6 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-[2,4-dioxo-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]thieno[3,2-d]pyrimidin-3-yl]hexanamide |
InChI |
InChI=1S/C29H27N5O6S/c35-25(30-16-19-8-9-22-23(14-19)40-18-39-22)7-2-1-4-12-33-28(37)27-21(10-13-41-27)34(29(33)38)17-20-15-26(36)32-11-5-3-6-24(32)31-20/h3,5-6,8-11,13-15H,1-2,4,7,12,16-18H2,(H,30,35) |
InChI Key |
MBNNNJVQDZQAJK-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCCCN3C(=O)C4=C(C=CS4)N(C3=O)CC5=CC(=O)N6C=CC=CC6=N5 |
Origin of Product |
United States |
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